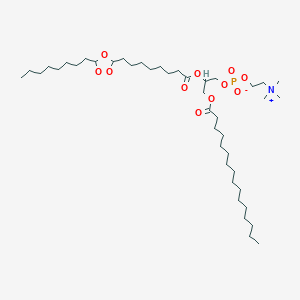
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate, also known as EAMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuropharmacology.
Mécanisme D'action
The exact mechanism of action of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, studies have demonstrated its ability to modulate the activity of certain neurotransmitters and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 4-amino-3-methoxypiperidine-1-carboxylate in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of using Ethyl 4-amino-3-methoxypiperidine-1-carboxylate is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are several potential future directions for research on Ethyl 4-amino-3-methoxypiperidine-1-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate and its potential applications in drug discovery and medicinal chemistry. Finally, there is a need for more research on the safety and toxicity of Ethyl 4-amino-3-methoxypiperidine-1-carboxylate in order to fully assess its potential as a therapeutic agent.
Applications De Recherche Scientifique
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Ethyl 4-amino-3-methoxypiperidine-1-carboxylate has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
128225-42-3 |
|---|---|
Nom du produit |
Ethyl 4-amino-3-methoxypiperidine-1-carboxylate |
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
ethyl 4-amino-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3 |
Clé InChI |
FIIGTSPAEONQHZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C(C1)OC)N |
SMILES canonique |
CCOC(=O)N1CCC(C(C1)OC)N |
Synonymes |
1-Piperidinecarboxylicacid,4-amino-3-methoxy-,ethylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)


![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)









![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)